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molecular formula C11H14O5 B8705591 2,3,4-Trimethoxy-6-methylbenzoic acid

2,3,4-Trimethoxy-6-methylbenzoic acid

Cat. No. B8705591
M. Wt: 226.23 g/mol
InChI Key: IINQNMKCOMHAMZ-UHFFFAOYSA-N
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Patent
US08653277B2

Procedure details

(b-2) The same reaction as in Step (b-1) was carried out that 11 ml (11.0 mmol) of an isopropylmagnesium chloride 1M tetrahydrofuran solution and 2.5 g (10.6 mmol) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine were used, except that 1.25 g (1.1 mmol) of tetrakistriphenylphosphine palladium was used instead of the tetrahydrofuran solution of copper(I) cyanide and lithium chloride, and that 2,3,4-trimethoxy-6-methylbenzoyl chloride prepared from 2.4 g (10.6 mmol) of 2,3,4-trimethoxy-6-methylbenzoic acid and 5 ml of thionyl chloride was dropwise added at 0° C. over a period of 2 hours, followed by stirring at the same temperature for 15 hours to obtain 1.7 g (yield: 43%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine, and the compound was identified by 1HNMR.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
1.25 g
Type
reactant
Reaction Step Three
Name
copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2,3,4-trimethoxy-6-methylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.4 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.Br[C:7]1[C:8]([O:15][CH3:16])=[N:9][CH:10]=[C:11]([Cl:14])[C:12]=1[CH3:13].[Cu]C#N.[Cl-].[Li+].[CH3:22][O:23][C:24]1[C:32]([O:33][CH3:34])=[C:31]([O:35][CH3:36])[CH:30]=[C:29]([CH3:37])[C:25]=1[C:26](Cl)=[O:27].COC1C(OC)=C(OC)C=C(C)C=1C(O)=O.S(Cl)(Cl)=O>>[CH3:22][O:23][C:24]1[C:32]([O:33][CH3:34])=[C:31]([O:35][CH3:36])[CH:30]=[C:29]([CH3:37])[C:25]=1[C:26]([C:7]1[C:8]([O:15][CH3:16])=[N:9][CH:10]=[C:11]([Cl:14])[C:12]=1[CH3:13])=[O:27] |f:3.4|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1C)Cl)OC
Step Three
Name
tetrakistriphenylphosphine palladium
Quantity
1.25 g
Type
reactant
Smiles
Step Four
Name
copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]
Step Six
Name
2,3,4-trimethoxy-6-methylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)Cl)C(=CC(=C1OC)OC)C
Name
Quantity
2.4 g
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC(=C1OC)OC)C
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(b-2) The same reaction as in Step (b-1)
ADDITION
Type
ADDITION
Details
was dropwise added at 0° C. over a period of 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=C(C(=O)C=2C(=NC=C(C2C)Cl)OC)C(=CC(=C1OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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